molecular formula C13H21NS B130809 n-Octylpyridine-4-thione CAS No. 141537-35-1

n-Octylpyridine-4-thione

Cat. No. B130809
M. Wt: 223.38 g/mol
InChI Key: NLECRNFONPHGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Octylpyridine-4-thione, also known as 2-octyl-4H-pyrido[1,2-a]thione, is a heterocyclic compound that has been extensively studied for its various biological activities. It is a member of the pyridinethione family of compounds, which are known for their potent antioxidant and anti-inflammatory properties.

Scientific Research Applications

N-Octylpyridine-4-thione has been extensively studied for its various biological activities. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. Some of the scientific research applications of n-octylpyridine-4-thione are as follows:
1. Cancer Treatment: n-Octylpyridine-4-thione has been shown to possess potent anti-cancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells, thus inhibiting their growth and proliferation.
2. Neuroprotection: n-Octylpyridine-4-thione has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to inhibit the formation of amyloid-beta plaques, which are responsible for the neurodegeneration seen in these diseases.
3. Anti-inflammatory: n-Octylpyridine-4-thione has been shown to possess potent anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in the body.

Mechanism Of Action

The mechanism of action of n-octylpyridine-4-thione is not fully understood. However, it is believed to exert its biological activities through various mechanisms, such as:
1. Antioxidant: n-Octylpyridine-4-thione has been shown to possess potent antioxidant properties. It scavenges free radicals and reactive oxygen species, thus protecting cells from oxidative damage.
2. Anti-inflammatory: n-Octylpyridine-4-thione has been found to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in the body.
3. Apoptosis Induction: n-Octylpyridine-4-thione has been found to induce apoptosis (programmed cell death) in cancer cells, thus inhibiting their growth and proliferation.

Biochemical And Physiological Effects

N-Octylpyridine-4-thione has been shown to have various biochemical and physiological effects. Some of these are as follows:
1. Antioxidant: n-Octylpyridine-4-thione scavenges free radicals and reactive oxygen species, thus protecting cells from oxidative damage.
2. Anti-inflammatory: n-Octylpyridine-4-thione inhibits the production of pro-inflammatory cytokines, thus reducing inflammation in the body.
3. Apoptosis Induction: n-Octylpyridine-4-thione induces apoptosis (programmed cell death) in cancer cells, thus inhibiting their growth and proliferation.

Advantages And Limitations For Lab Experiments

N-Octylpyridine-4-thione has various advantages and limitations for lab experiments. Some of these are as follows:
Advantages:
1. Potent Biological Activities: n-Octylpyridine-4-thione possesses potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
2. Easy Synthesis: n-Octylpyridine-4-thione can be synthesized easily and in large quantities.
3. Low Toxicity: n-Octylpyridine-4-thione has been shown to have low toxicity, making it a safe compound for lab experiments.
Limitations:
1. Limited Solubility: n-Octylpyridine-4-thione has limited solubility in water, which can make it difficult to use in certain lab experiments.
2. Limited Stability: n-Octylpyridine-4-thione has limited stability, which can make it difficult to store and use in lab experiments.
3. Lack of

In Vivo

Studies: More in vivo studies are needed to determine the efficacy and safety of n-Octylpyridine-4-thione in the treatment of various diseases.
2. Formulation Development: Formulation development is needed to improve the solubility and stability of n-Octylpyridine-4-thione, making it easier to use in lab experiments and potential clinical applications.
3. Combination Therapy: Combination therapy with other compounds may enhance the biological activities of n-Octylpyridine-4-thione, making it a more effective treatment for various diseases.
4. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of n-Octylpyridine-4-thione in humans, paving the way for potential clinical applications.
In conclusion, n-Octylpyridine-4-thione is a promising compound with various biological activities. Its potent antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and potential clinical applications.

Future Directions

There are several future directions for the study of n-Octylpyridine-4-thione. Some of these are as follows:
1.

Synthesis Methods

The synthesis of n-octylpyridine-4-thione involves the reaction of 2-mercaptopyridine with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by column chromatography to obtain pure n-octylpyridine-4-thione.

properties

CAS RN

141537-35-1

Product Name

n-Octylpyridine-4-thione

Molecular Formula

C13H21NS

Molecular Weight

223.38 g/mol

IUPAC Name

1-octylpyridine-4-thione

InChI

InChI=1S/C13H21NS/c1-2-3-4-5-6-7-10-14-11-8-13(15)9-12-14/h8-9,11-12H,2-7,10H2,1H3

InChI Key

NLECRNFONPHGMK-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C=CC(=S)C=C1

Canonical SMILES

CCCCCCCCN1C=CC(=S)C=C1

synonyms

n-Octylpyridine-4-thione

Origin of Product

United States

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